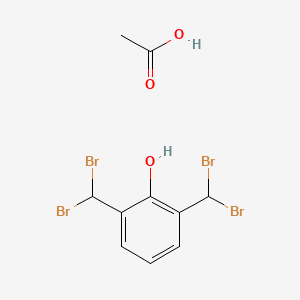
1,1'-(1-Iodoethene-1,2-diyl)dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(1-Iodoethene-1,2-diyl)dibenzene is an organic compound characterized by the presence of an iodine atom attached to an ethene bridge, which is further connected to two benzene rings
Méthodes De Préparation
The synthesis of 1,1’-(1-Iodoethene-1,2-diyl)dibenzene typically involves the iodination of ethene derivatives. One common method includes the reaction of 1,1’-(1-Bromo-1,2-ethanediyl)dibenzene with iodine in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Analyse Des Réactions Chimiques
1,1’-(1-Iodoethene-1,2-diyl)dibenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the iodine atom can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of ethene derivatives.
Applications De Recherche Scientifique
1,1’-(1-Iodoethene-1,2-diyl)dibenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 1,1’-(1-Iodoethene-1,2-diyl)dibenzene involves its interaction with molecular targets such as GABAA receptors. The compound binds to the benzodiazepine binding site of these receptors, leading to conformational changes that enhance inhibitory neurotransmission. This modulation can potentially reverse cognitive dysfunction in neurodevelopmental disorders .
Comparaison Avec Des Composés Similaires
1,1’-(1-Iodoethene-1,2-diyl)dibenzene can be compared with other similar compounds such as:
1,1’-(1-Bromo-1,2-ethanediyl)dibenzene: Similar in structure but contains a bromine atom instead of iodine.
1,1-Diphenylethylene: Lacks the halogen atom but has a similar ethene bridge connecting two benzene rings.
1,1’-(1-Chloroethene-1,2-diyl)dibenzene: Contains a chlorine atom instead of iodine, showing different reactivity and applications.
Propriétés
Numéro CAS |
156181-20-3 |
|---|---|
Formule moléculaire |
C14H11I |
Poids moléculaire |
306.14 g/mol |
Nom IUPAC |
(1-iodo-2-phenylethenyl)benzene |
InChI |
InChI=1S/C14H11I/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H |
Clé InChI |
ARCBTFXUWARYBK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[2-(1-iodoethoxy)ethoxy]benzene}](/img/structure/B12549425.png)
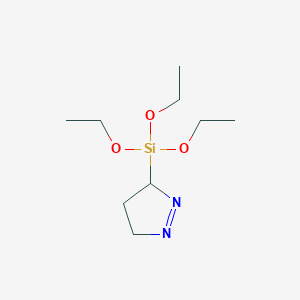
![Tributyl[cyclopropyl(phenyl)methyl]stannane](/img/structure/B12549430.png)
![{[4-(Trifluoromethyl)phenyl]amino}acetonitrile](/img/structure/B12549445.png)
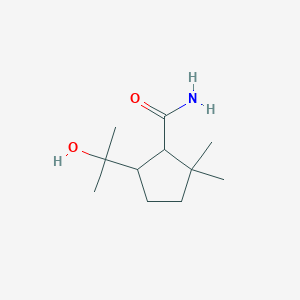
![Bis[2-(1,3-benzoxazol-2-yl)-4-fluorophenyl]methanone](/img/structure/B12549455.png)
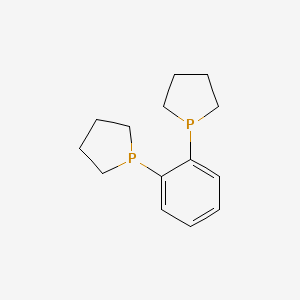


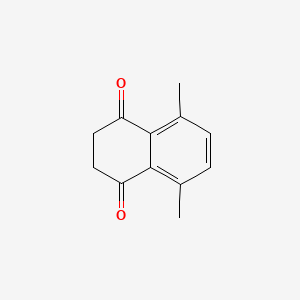
![Benzyl 4-[(3-phenylprop-2-en-1-yl)oxy]benzoate](/img/structure/B12549494.png)
![2-[(2-Hydroxypentadecyl)sulfanyl]benzoic acid](/img/structure/B12549495.png)
![Triethoxy{3-[(3-methyloxiran-2-yl)oxy]propyl}silane](/img/structure/B12549498.png)
